Sodium naphthionate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
130-13-2 |
|---|---|
Molecular Formula |
C10H9NNaO3S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;4-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14); |
InChI Key |
YVIYCJBOJWNEDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N.[Na] |
Other CAS No. |
130-13-2 |
Pictograms |
Irritant |
Related CAS |
84-86-6 (Parent) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering
Mechanistic Investigations of Sodium Naphthionate Synthesis
The synthesis of this compound is primarily achieved through two key chemical reactions: the Piria reaction and condensation reactions involving sodium bisulfite. These processes are foundational to understanding the compound's formation and are subject to extensive research for optimization.
The Piria Reaction: Detailed Analysis and Optimization
The Piria reaction is a classic method for preparing aminonaphthalenesulfonic acids, including the precursor to this compound. wiley-vch.de This reaction involves the treatment of a nitronaphthalene with a metal bisulfite. sciencemadness.org The process is a two-step synthesis where α-nitronaphthalene is reacted with sodium bisulfite to form this compound, which is then acidified to produce naphthionic acid. sciencemadness.org
A notable challenge in the Piria reaction is the potential for low yields, often in the range of 20-30%. sciencemadness.org This is attributed to the formation of byproducts, with a significant portion being sodium aminodisulfonate. sciencemadness.org Optimization of the reaction conditions is therefore crucial. Factors such as reaction time and mixing are critical; for instance, adequate mixing can reduce the required heating time by approximately half. sciencemadness.org The acidification step with a strong acid like hydrochloric acid is the final stage in converting the sodium salt to naphthionic acid. sciencemadness.org
Condensation Reactions with Sodium Bisulphite
This compound can undergo condensation reactions with sodium bisulfite, a key step in the synthesis of other important chemical intermediates. environmentclearance.nic.in In a typical process, this compound is condensed with sodium bisulfite at reflux temperature for an extended period, which can be as long as 48 hours. environmentclearance.nic.in This is followed by hydrolysis with sulfuric acid to remove sulfur dioxide. environmentclearance.nic.in The sulfur dioxide generated can be scrubbed in a soda ash solution and reused in subsequent batches, contributing to process efficiency. environmentclearance.nic.in
The synthesis of sodium bisulfite itself can be achieved by bubbling an excess of sulfur dioxide through a solution of sodium hydroxide (B78521) or sodium carbonate. sciencemadness.orgatamanchemicals.comwikipedia.orggoogle.com It is important to note that sodium bisulfite is sensitive to air and can oxidize to sodium bisulfate. sciencemadness.org
Industrial Scale-Up and Production Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound involves careful consideration of thermodynamics, kinetics, and process design to ensure efficiency, safety, and economic viability.
Thermodynamic and Kinetic Studies in Large-Scale Synthesis
Understanding the thermodynamics and kinetics of the reactions is fundamental for the scale-up of this compound synthesis. unige.itscirp.orgberkeley.edu Thermodynamic analysis helps in determining the feasibility and equilibrium position of the reaction, while kinetic studies provide insights into the reaction rates and the factors influencing them, such as temperature and catalyst concentration. unige.itscirp.orgberkeley.edu
For instance, in the sulfonation of 1-naphthylamine, a key step in one of the production routes, the reaction is typically carried out at elevated temperatures (180°C to 190°C) to achieve a reasonable reaction rate. The use of a solvent like trichlorobenzene helps in maintaining the reaction temperature. The study of reaction kinetics allows for the optimization of these parameters to maximize yield and minimize reaction time. unige.it
Interactive Data Table: Key Parameters in this compound Synthesis
| Parameter | Value/Range | Significance | Source |
|---|---|---|---|
| Sulfonation Temperature | 180-190 °C | Affects reaction rate and selectivity. | |
| Piria Reaction Yield | 20-30% | Indicates the efficiency of this specific synthetic route. | sciencemadness.org |
Material Balance and Process Flow Diagram Analysis
A detailed material balance is essential for the design and operation of an industrial-scale production plant. imarcgroup.comkfupm.edu.sa It provides a quantitative account of all materials entering and leaving the process, ensuring that the law of conservation of mass is adhered to. kfupm.edu.sa Process flow diagrams are used to visually represent the entire manufacturing process, from raw material input to the final product output, including all intermediate steps and unit operations. imarcgroup.com
For the production of this compound, a typical process starts with the sulfonation of alpha-naphthylamine with sulfuric acid in the presence of a solvent like o-dichlorobenzene at high temperatures to form naphthionic acid. procurementresource.com This is followed by neutralization with sodium carbonate to yield this compound. procurementresource.com The material balance for such a process would account for the quantities of all reactants, solvents, products, and waste streams. environmentclearance.nic.inenvironmentclearance.nic.in
Below is a simplified material balance table for the production of 1000 kg of this compound:
| Input | KG | Output | KG |
|---|---|---|---|
| ODCB | 2500 | ODCB + Water | 1440 |
| H2SO4 | 850 | ODCB | 1230 |
| Soda ash | 425 | Water | 2200 |
| Water | 500 | Waste water | 2340 |
| Drying Loss | 465 | ||
| This compound | 1000 | ||
| Total | 6475 | Total | 6475 |
Source: environmentclearance.nic.in
Technological Advancements in Manufacturing Processes
The chemical industry is continuously evolving, with technological advancements playing a significant role in enhancing production processes. justdial.comechemi.com Innovations in manufacturing techniques aim to improve yield, reduce costs, and minimize environmental impact. justdial.comjustdial.com For this compound production, this includes the adoption of more efficient reactors, improved separation and purification techniques, and the implementation of process control and automation to ensure consistent product quality. cetjournal.it The focus on sustainable production methods is also a key driver for innovation in the chemical industry. justdial.com
Sustainable Chemistry Approaches in this compound Production
The adoption of sustainable chemistry principles in the manufacturing of this compound is not just an environmental consideration but also an economic one. justdial.com By improving efficiency and reducing waste, companies can enhance their competitive edge. justdial.com The focus is on the entire lifecycle of the product, from raw material sourcing to final product formulation, ensuring that each step is optimized for sustainability. justdial.comjustdial.com
Development of Greener Synthetic Routes
The traditional synthesis of this compound involves the sulfonation of naphthalene (B1677914) followed by neutralization. justdial.com While effective, this process can generate significant waste streams and consume substantial energy. justdial.comosti.gov In response, the chemical industry is exploring innovative and more environmentally friendly production methods. justdial.comjustdial.com
One area of research focuses on the use of alternative catalysts and reaction media to make the sulfonation step more efficient and selective. This includes exploring solid acid catalysts that can be easily recovered and reused, reducing the amount of acid waste. Another approach involves the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and, in some cases, lead to higher yields and reduced by-product formation in related polycondensation reactions. nih.gov
Recent breakthroughs in sustainable chemistry, such as the use of abundant and non-toxic metals like sodium and iron as catalysts in other organic syntheses, offer potential future pathways for this compound production. ggba.swissunibe.ch These methods, if adapted, could significantly reduce the reliance on more hazardous or precious metal catalysts, thereby lowering the environmental footprint of the synthesis. ggba.swissunibe.ch
The following table summarizes potential greener synthetic approaches being explored:
| Greener Approach | Description | Potential Benefits |
| Solid Acid Catalysts | Replacement of liquid sulfuric acid with reusable solid catalysts. | Reduced acid waste, catalyst recyclability. |
| Microwave-Assisted Synthesis | Utilization of microwave energy to drive the reaction. | Faster reaction times, potential for higher yields and fewer by-products. nih.gov |
| Alternative Solvents | Use of greener solvents or solvent-free conditions. | Reduced volatile organic compound (VOC) emissions, lower toxicity. |
| Novel Catalytic Systems | Exploration of earth-abundant metal catalysts (e.g., iron). ggba.swissunibe.ch | Reduced reliance on hazardous or precious metals, lower environmental impact. ggba.swissunibe.ch |
Minimization of By-products and Waste Streams
A primary goal in sustainable chemical manufacturing is the minimization of waste. justdial.comjustdial.comosti.gov In this compound production, this involves a multi-faceted approach targeting both by-product formation and the generation of effluent. osti.gov
The traditional sulfonation of naphthalene can lead to the formation of multiple isomers and other sulfonated products, which can be difficult to separate and may end up as waste. kvmwai.edu.in Improving the selectivity of the sulfonation reaction is therefore a key research objective. By controlling reaction conditions such as temperature and the ratio of reactants, it is possible to favor the formation of the desired 4-amino-1-naphthalenesulfonic acid, thereby reducing the generation of unwanted by-products. kvmwai.edu.in
Furthermore, process engineering plays a crucial role in minimizing waste. This includes the implementation of in-process recycling of unreacted starting materials and the recovery and reuse of solvents and other process aids. osti.gov For instance, some manufacturing processes are designed to scrub and reuse gases like sulfur dioxide (SO2). environmentclearance.nic.in
Strategies for waste minimization in this compound production are outlined in the table below:
| Strategy | Description | Impact on Waste Reduction |
| Improved Reaction Selectivity | Optimizing reaction conditions to favor the desired product. | Reduces the formation of unwanted isomers and other by-products. kvmwai.edu.in |
| In-Process Recycling | Recovering and reusing unreacted raw materials within the process. osti.gov | Decreases the overall consumption of raw materials and reduces the final waste volume. osti.gov |
| Solvent Recovery | Implementing systems to capture and purify solvents for reuse. | Minimizes solvent emissions and the need for fresh solvent input. |
| By-product Valorization | Finding applications for by-products to turn them from waste into valuable co-products. justdial.com | Enhances economic viability and reduces the amount of material sent for disposal. justdial.com |
| Effluent Treatment and Water Recycling | Treating wastewater to remove contaminants, allowing for water to be recycled back into the process. osti.govenvironmentclearance.nic.in | Conserves water resources and minimizes the discharge of contaminated effluent. osti.gov |
By focusing on these sustainable chemistry and engineering principles, the chemical industry is actively working towards more environmentally responsible production of this compound. justdial.comimarcgroup.com
Chemical Reactivity and Derivatization Studies
Redox Chemistry of Sodium Naphthionate
Redox reactions involve the transfer of electrons between chemical species; a substance that loses electrons is oxidized and acts as a reducing agent, while a substance that gains electrons is reduced and acts as an oxidizing agent. libretexts.orgsimply.science this compound can participate in such reactions, primarily through the oxidation of its amino group.
A reducing agent is a substance that donates electrons to another substance in a redox chemical reaction. organic-chemistry.orgsolubilityofthings.com While not its most prominent role, this compound can function as a reducing agent under certain conditions. The presence of the electron-donating amino group on the naphthalene (B1677914) ring system makes it susceptible to oxidation. For instance, this compound can be oxidized to form naphthoquinone derivatives. In this transformation, the this compound molecule loses electrons, thereby reducing the oxidizing agent. This capability is foundational to its involvement in the synthesis of certain complex organic molecules where mild reducing properties are required.
The general process of a substance acting as a reducing agent can be summarized as:
The reducing agent is oxidized, meaning it loses electrons. libretexts.org
The other reactant, the oxidizing agent, is reduced by gaining these electrons. libretexts.org
The oxidation state of the reducing agent increases. simply.science
In the context of organic transformations, reducing agents like sodium metal are used to reduce alkynes to trans-alkenes or to form alkoxides from alcohols. masterorganicchemistry.com While this compound is not as powerful a reducing agent as elemental sodium, its amino group provides a site for oxidative reactions, enabling it to reduce other species.
This compound and its derivatives can form stable complexes with metal ions, a property that is significant in applications such as water treatment and catalysis. The mechanism of complex formation often involves chelation, where the functional groups on the molecule act as ligands, donating electron pairs to a central metal ion.
Research has shown that derivatives of this compound, particularly azo dyes synthesized from it, are capable of forming coordination linkages with metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺). jcsp.org.pk This ability is often enhanced by the presence of hydroxyl (-OH) or carboxyl (-COOH) groups positioned ortho to the azo linkage in the final dye structure, which facilitates the formation of stable chelate rings with the metal ions. jcsp.org.pk
More specifically, studies involving the synthesis of bismuth nanoparticles (BiNPs) have demonstrated that related phenolic compounds can interact with the surface of metallic bismuth. rsc.org The carboxylate and phenoxide groups can form highly stable chelate-complexes with the metal surface. rsc.org This suggests that the amino and sulfonate groups of this compound could similarly participate in surface complexation or coordination with various metal ions, influencing the properties and applications of the resulting materials.
Synthesis and Structural Characterization of Novel Derivatives
The primary application of this compound is as a key intermediate in the synthesis of a wide array of chemical derivatives, most notably azo dyes.
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). nih.gov Their synthesis is a cornerstone of industrial organic chemistry and typically involves a two-step process: diazotization followed by azo coupling. nih.govbrainly.com
In this process, a primary aromatic amine is first converted into a diazonium salt by reacting it with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). brainly.comcuhk.edu.hk The resulting diazonium salt is generally unstable and is used immediately in the next step. nih.gov
This compound is a crucial building block for creating complex disazo dyes, including derivatives of benzidine (B372746). A notable example is the synthesis of new derivatives of Congo Red, a well-known dye derived from benzidine. jcsp.org.pk In this synthesis, benzidine is first diazotized to form a tetraazonium salt. This salt is then coupled with two equivalents of this compound to produce the initial dye structure. jcsp.org.pk This intermediate can be further diazotized and coupled with other components to create a variety of complex dye structures. jcsp.org.pk The benzidine substructure is a key feature in these dyes, which are investigated for various applications. researchgate.net
Below is a table of exemplary Congo Red derivatives synthesized using this compound and subsequent coupling partners. jcsp.org.pk
| Coupling Partner | Resulting Dye |
| H-Acid | Derivative 6a |
| Gamma Acid | Derivative 6b |
| Schaeffer acid | Derivative 6c |
| 2-Naphthol | Derivative 6d |
| Phenylmethyl pyrazolone | Derivative 6e |
| p-Sulfophenylmethyl pyrazolone | Derivative 6f |
| Resorcinol | Derivative 6g |
| Phenol (B47542) | Derivative 6h |
| Salicylic acid | Derivative 6i |
| 2,4-Diaminobenzene sulfonic acid | Derivative 6j |
This table is generated based on the research describing the synthesis of new Congo Red derivatives. jcsp.org.pk
The success of azo dye synthesis, including the final structure, purity, and yield, is highly dependent on carefully controlling several reaction parameters.
Temperature: Both the initial diazotization and the subsequent coupling reaction are highly sensitive to temperature. Diazotization is almost universally carried out at low temperatures, typically between 0°C and 5°C. jcsp.org.pkcuhk.edu.hk This is because diazonium salts are unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yield. ekb.eg
pH: The pH of the reaction medium is critical, especially during the azo coupling step. beilstein-journals.org When coupling with phenolic compounds like naphthols, the reaction is typically performed under alkaline (basic) conditions (pH > 8). jcsp.org.pkscispace.com The alkaline environment deprotonates the phenol to form the more strongly activating phenoxide ion, which facilitates the electrophilic attack by the diazonium ion. beilstein-journals.org However, excessively high pH can lead to the decomposition of the diazonium salt into a diazotate ion, which is not capable of coupling. scribd.com For the synthesis of a Congo Red derivative, a pH of 8.0 was maintained throughout the coupling reaction. jcsp.org.pk
The table below summarizes the key reaction parameters and their influence on the synthesis of azo dyes.
| Parameter | Optimal Condition | Rationale and Impact |
| Temperature | 0–5 °C | Prevents the decomposition of unstable diazonium salts, maximizing the yield of the desired azo dye. ekb.eg |
| pH (for coupling) | Alkaline (e.g., pH 8-10) for phenols/naphthols | Forms the highly reactive phenoxide ion from the coupling component, which accelerates the electrophilic substitution. jcsp.org.pkbeilstein-journals.org |
| Acid Concentration | Excess acid for diazotization | Ensures the complete formation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt. brainly.com |
| Stirring | Vigorous and continuous | Ensures proper mixing of reactants, especially when dealing with slurries or precipitates, leading to a more complete reaction. scispace.comaaru.edu.jo |
Derivatives of Naphthylamine Sulfonic Acids
Naphthylamine sulfonic acids, as a class of compounds, are pivotal in the synthesis of a multitude of derivatives. This compound is a prominent member of this family, and its reactivity is often discussed in the context of other isomers like Tobias acid (2-amino-1-naphthalenesulfonic acid) and their derivatives. nih.govresearchgate.net
The introduction of halogen atoms onto the naphthalene sulfonic acid scaffold can be achieved through several synthetic routes, yielding valuable intermediates.
One of the most significant methods for introducing a halogen is the Sandmeyer reaction . wikipedia.org This reaction involves the diazotization of the primary amino group of naphthionic acid, followed by treatment with a copper(I) halide (e.g., CuCl, CuBr). wikipedia.orgbyjus.com The diazonium group (-N₂⁺) serves as an excellent leaving group, facilitating its replacement by a halogen. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst. wikipedia.orgbyjus.comlibretexts.org
Another approach involves the direct halogenation of a protected aminonaphthalenesulfonic acid. For instance, halogen can be introduced into Tobias acid after protecting the amino group, such as with an acetyl group. google.com Furthermore, halogen exchange reactions, like the Ullmann reaction using potassium fluoride (B91410) (KF) with a copper(I) catalyst, can be used to convert chloro- or bromo-naphthalene sulfonic acids into their fluoro-analogs, though yields can sometimes be limited by the stability of the sulfonic acid group under the required conditions.
The resulting halogeno-naphthalene sulfonic acid derivatives are themselves reactive intermediates. The halogen atom can be displaced in nucleophilic substitution reactions. A notable example is the Ullmann coupling reaction , where a halogenated naphthalene sulfonic acid is reacted with an amine in the presence of a copper catalyst to form N-aryl derivatives. acs.orgorganic-chemistry.org A mild, microwave-assisted, copper(0)-catalyzed Ullmann coupling has been developed for synthesizing 8-anilino-1-naphthalenesulfonic acid (ANS) derivatives from 8-chloro-1-naphthalenesulfonic acid, showcasing a method that tolerates the sulfonic acid moiety. acs.orgacs.org
| Method | Description | Reactants | Product Example | Reference(s) |
| Sandmeyer Reaction | Replacement of the amino group with a halogen via a diazonium salt intermediate, catalyzed by copper(I) halides. | Naphthionic acid, NaNO₂, HCl, CuCl | Chloro-naphthalenesulfonic acid | byjus.com, wikipedia.org, masterorganicchemistry.com |
| Ullmann Coupling | Copper-catalyzed reaction to form a C-N bond between a halogenated naphthalene sulfonic acid and an amine. | 8-chloro-1-naphthalenesulfonic acid, Aniline (B41778), Cu(0) | 8-anilino-1-naphthalenesulfonic acid (ANS) | acs.org, acs.org |
| Halogenation | Direct halogenation of the naphthalene ring, often requiring protection of the amino group. | Acetylated Tobias acid, Halogen | Halogenated 2-acetylaminonaphthalene | google.com |
The sulfonate group of this compound can be converted into more reactive functionalities, such as sulfonyl chlorides, which are precursors to sulfonamides.
The synthesis of the sulfonyl chloride is typically achieved by treating the dry sodium salt of the sulfonic acid with a chlorinating agent. prepchem.com Common reagents for this transformation include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). prepchem.comgoogle.com For example, dry sodium 2-naphthalene sulfonate reacts with PCl₅ without external heating to produce 2-naphthalenesulfonyl chloride. prepchem.com Similarly, a patent describes the synthesis of 2-naphthalene sulfonyl chloride from sodium naphthalene sulfonate using thionyl chloride in a solvent like dichloromethane (B109758) with a phase-transfer catalyst. google.com
Once formed, the naphthalenesulfonyl chloride is a key intermediate for the synthesis of sulfonamides. This is accomplished by reacting the sulfonyl chloride with a primary or secondary amine. This reaction is generally robust and provides a direct route to naphthalenesulfonamides. rsc.org
| Reaction Step | Reagents | Intermediate/Product | Reference(s) |
| Sulfonyl Chloride Formation | This compound, Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) | 4-Amino-1-naphthalenesulfonyl chloride | google.com, prepchem.com |
| Sulfonamide Synthesis | 4-Amino-1-naphthalenesulfonyl chloride, Primary/Secondary Amine (R₂NH) | 4-Amino-N,N-dialkyl-1-naphthalenesulfonamide | rsc.org |
Beyond halogenation and conversion to sulfonamides, the naphthalene sulfonate structure can be modified in various other ways to create functionalized derivatives with specific properties.
Alkylnaphthalene sulfonates are a commercially significant class of derivatives. These are often produced by the condensation of naphthalenesulfonate or alkylnaphthalenesulfonates with formaldehyde (B43269). atamanchemicals.comatamanchemicals.com These polymeric sulfonates are widely used as superplasticizers in concrete and as dispersing agents. justdial.comatamanchemicals.comatamanchemicals.com Another route to alkylated derivatives involves the alkylation of a naphthalene precursor followed by sulfonation and neutralization, such as in the synthesis of sodium 4-(n-octyl)naphthalene-1-sulfonate. nih.gov
N-Aryl derivatives can be synthesized via reactions like the Bucherer reaction, where heating an aminonaphthalenesulfonic acid with an aniline salt yields the N-phenyl derivative. wikipedia.org As previously mentioned, Ullmann coupling reactions also provide access to these structures. acs.org These anilinonaphthalene sulfonic acids are valuable as fluorescent probes and dye intermediates. acs.orgacs.org
Other functionalizations include the sulfonation of this compound with oleum (B3057394) to produce aminonaphthalenedi- or trisulfonic acids, which are also important dye intermediates. google.com
| Derivative Type | Synthetic Approach | Application/Significance | Reference(s) |
| Alkylnaphthalene Sulfonate Polymers | Condensation with formaldehyde | Superplasticizers, Dispersing agents | atamanchemicals.com, atamanchemicals.com |
| N-Aryl Derivatives (e.g., ANS) | Ullmann coupling, Bucherer reaction | Fluorescent probes, Dye intermediates | acs.org, wikipedia.org |
| Polysulfonated Derivatives | Sulfonation with oleum/sulfuric acid | Dye intermediates | google.com |
This compound as a Precursor in Specialized Organic Synthesis
This compound is a cornerstone intermediate in the chemical industry, primarily due to its role as a precursor in the synthesis of azo dyes. justdial.comsayverse.com.trchenghuichem.com Its diazotized form readily couples with various aromatic compounds (coupling components) to produce a vast range of colors. sayverse.com.trontosight.ai For example, the well-known dye Congo Red is synthesized by coupling tetrazotized benzidine with two molecules of naphthionic acid. slideshare.netscribd.com The resulting dyes are used extensively in the textile, leather, and paper industries. justdial.comsayverse.com.tr
Beyond dyes, this compound serves as a precursor in the synthesis of other valuable organic compounds. justdial.com Its unique chemical structure makes it a useful building block for pharmaceuticals and agrochemicals. justdial.comsanchiorganics.com Researchers have explored its potential in creating medications, leveraging its reactive amine and sulfonate groups to build more complex molecular architectures. justdial.comjustdial.com It is also used as a starting material for other dye intermediates, such as Nevile and Winther's acid (4-amino-1-hydroxynaphthalene-3-sulfonic acid).
Reaction Mechanisms and Selectivity in Derivatization
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the synthesis of its derivatives and ensuring selectivity.
Diazotization Processes of Naphthionic Acid
The conversion of the primary aromatic amino group of naphthionic acid into a diazonium salt is a fundamental process known as diazotization. byjus.comunacademy.com This reaction transforms the amine into a highly versatile functional group that can be subsequently replaced by a wide variety of substituents. masterorganicchemistry.comslideshare.net
The reaction is typically carried out in a cold aqueous mineral acid solution (e.g., HCl) by the addition of sodium nitrite (NaNO₂). chemicalnote.com The mechanism involves several key steps:
Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). masterorganicchemistry.com
Formation of the Nitrosonium Ion: Nitrous acid is further protonated and then loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺). byjus.comchemicalnote.com
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of naphthionic acid attacks the nitrosonium ion, forming an N-N bond and a new intermediate. masterorganicchemistry.comchemicalnote.com
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide. byjus.com
Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (water). The departure of water results in the formation of the stable, resonance-stabilized arenediazonium ion. byjus.com
The resulting diazonium salt of naphthionic acid is a key intermediate. It can be used immediately in coupling reactions to form azo dyes or be subjected to substitution reactions like the Sandmeyer reaction to introduce halides or other functional groups. byjus.comontosight.ai The stability of aromatic diazonium salts, compared to their aliphatic counterparts, is attributed to the delocalization of the positive charge over the aromatic ring system. unacademy.com
Investigation of Side Reactions and Impurity Profiles
The chemical purity of this compound is critical for its applications, particularly in the synthesis of dyes and as a fluorescent tracer. The investigation into its side reactions and impurity profile reveals common byproducts arising from both its synthesis and subsequent derivatization reactions.
Side Reactions in Synthesis and Derivatization
The primary derivatization pathway for this compound is its use as a coupling component in the synthesis of azo dyes. This process, which involves diazotization and azo coupling, is susceptible to several side reactions that can affect the yield and purity of the final product. brainly.comnih.gov
A crucial step is the formation of a diazonium salt from an aromatic amine, which then reacts with this compound. brainly.com The stability of this diazonium salt is paramount. A common side reaction is the decomposition of the diazonium salt into a phenol byproduct, especially if the reaction temperature is not maintained at a low level (typically 0–5 °C). medcraveonline.com
The stoichiometry of reagents is also critical. An incorrect amount of sodium nitrite used during the diazotization can lead to the formation of triazenes or cause a premature reaction with the coupling agent, resulting in byproducts and reducing the purity of the intermediate diazonium salt. nih.gov
Furthermore, in substitution reactions, such as the synthesis of 8-anilinonaphthalene-1-sulfonic acid derivatives, the solvent can play a role in side product formation. For instance, using water as a solvent can lead to the displacement of other functional groups (like a chloro group) by a hydroxyl group, forming hydroxy-naphthalenesulfonic acid as a major side product. acs.org Under conditions of high heat, such as in a fire, this compound can decompose into hazardous products including carbon oxides (carbon monoxide and carbon dioxide), nitrogen oxides, sulfur oxides, and sodium oxides. chemsynth.co.inactylis.comcdhfinechemical.com
The table below summarizes key side reactions associated with the derivatization of this compound.
| Reaction Type | Conditions | Side Product(s) | Reference(s) |
| Diazotization | Temperature > 5 °C | Phenol byproducts | medcraveonline.com |
| Diazotization | Improper sodium nitrite amount | Triazenes, other byproducts | nih.gov |
| Ullmann Coupling | Aqueous solvent | 8-hydroxynaphthalene-1-sulfonic acid | acs.org |
| Thermal Decomposition | High heat / Fire | Nitrogen oxides, Carbon oxides, Sulfur oxides | chemsynth.co.incdhfinechemical.com |
| Chlorination | Aqueous solution | Unspecified degradation products | albillia.com |
Impurity Profile
Commercial grades of this compound exhibit varying levels of purity, with assays often reporting a minimum purity of 75%. abchemicalindustries.comchemsynth.co.inacetochemindia.com The remaining percentage consists of water, unreacted starting materials, and byproducts from the synthesis process. Technical grade this compound hydrate (B1144303), for example, may contain up to 25% water. sigmaaldrich.com
Key identified impurities include:
Alpha-naphthylamine (1-Naphthylamine): This is a common impurity, representing the unreacted precursor from the sulfonation reaction. abchemicalindustries.comchemsynth.co.in
Beta-naphthylamine: A carcinogenic isomer that is strictly controlled. chemsynth.co.in
Insoluble Matter: Unspecified substances that are not soluble in water. abchemicalindustries.comchemsynth.co.in
Free Sulfur: Can be present as an impurity, detectable by methods such as thin-layer chromatography (TLC).
The acceptable limits for these impurities are defined by manufacturers and vary based on the intended application of the compound.
The following table details the common impurities and their specified limits found in commercial this compound.
| Impurity | CAS Number | Specified Limit | Reference(s) |
| Alpha-Naphthylamine | 134-32-7 | < 50 ppm to < 500 ppm | abchemicalindustries.comchemsynth.co.inharshlaxmichemisolv.com |
| Beta-Naphthylamine | 91-59-8 | < 20 ppm | chemsynth.co.in |
| Insoluble Matters in water | N/A | < 0.15% to < 0.20% | abchemicalindustries.comchemsynth.co.in |
| Water (in hydrate form) | 7732-18-5 | ~25% | sigmaaldrich.com |
Advanced Analytical Methodologies and Spectroscopic Characterization
Fluorescence Spectroscopy for Quantitative and Qualitative Analysis
Sodium naphthionate, a derivative of naphthalene (B1677914), possesses intrinsic fluorescence, making spectrofluorimetry an ideal method for its detection and quantification at low concentrations. semanticscholar.org This technique is valued for its high sensitivity and the specificity that can be achieved by selecting optimal excitation and emission wavelengths.
Excitation-Emission Matrix (EEM) spectroscopy is a powerful technique that generates a comprehensive three-dimensional scan, plotting fluorescence intensity as a function of both excitation and emission wavelengths. nih.gov This process creates a unique topographical contour map, often referred to as a "fluorescence fingerprint," which is characteristic of a specific fluorescent compound or a mixture of compounds. nih.gov
For this compound, an EEM scan would reveal a distinct pattern of excitation and emission maxima, serving as a unique identifier. This fingerprinting method is exceptionally useful for quality evaluation and purity assessment. By comparing the EEM of a sample to that of a known pure standard, the presence of fluorescent impurities or degradation products can be readily identified. EEM spectroscopy, therefore, serves as a rapid and effective tool for characterizing the purity of this compound, especially when other methods like mass spectrometry may not adequately resolve complex mixtures of fluorescent species. nih.govdntb.gov.ua
In the analysis of complex samples where the fluorescence spectra of multiple components overlap, conventional fluorescence spectroscopy can be limited. Synchronous Excitation Fluorimetry, or Synchronous Fluorescence Spectroscopy (SFS), offers a solution by simplifying complex spectra and enhancing analytical selectivity. acs.org In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them.
This approach results in significant spectral simplification, bandwidth narrowing, and a reduction in interference from light scattering. acs.org By carefully selecting the Δλ value, it is possible to resolve the contribution of individual components, like this compound, from a complex mixture. For instance, a study on naphthalene determination in water samples utilized a Δλ of 60 nm to achieve enhanced fluorescence and a low limit of detection. nih.gov This makes SFS an attractive alternative for the simultaneous determination of multiple fluorescent compounds in various matrices. acs.org
When analyzing mixtures containing multiple polyaromatic sulfonates with significantly overlapping spectra, resolving the individual contributions becomes a major challenge. Chemometric techniques, which apply multivariate data analysis to chemical data, are essential for the deconvolution of these congested spectra. nih.govnih.gov
Methods such as Partial Least-Squares (PLS) regression can be used to build calibration models that relate complex synchronous fluorescence spectra to the concentrations of individual analytes. nih.gov This approach has been successfully used for the simultaneous determination of multiple polycyclic aromatic hydrocarbons (PAHs). nih.gov A fast analytical method for quantifying a mixture of 12 naphthalenesulfonates was developed using a fast-scanning fluorescence spectrometer combined with three-way PLS for multivariate calibration. nih.gov This allowed for analysis under isocratic conditions where complete chromatographic separation was not necessary, demonstrating the power of combining spectroscopic data with advanced mathematical modeling to detect and quantify specific polyaromatic sulfonates like this compound in a complex mixture. nih.gov
Chromatographic Separation Techniques
Chromatography is a fundamental separation science that is indispensable for the analysis of this compound, allowing for its isolation from interfering substances prior to detection.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is the benchmark for the sensitive and selective quantification of naphthalene sulfonates. stanford.edu This combination leverages the high separation efficiency of HPLC with the excellent sensitivity and specificity of fluorescence detection. nih.govresearchgate.net
Ion-pair reversed-phase HPLC is a common mode of separation for highly water-soluble compounds like this compound. semanticscholar.org In this method, an ion-pairing agent is added to the mobile phase to enhance the retention of the anionic sulfonate on a nonpolar stationary phase (e.g., C18). A detailed method for the simultaneous analysis of six different naphthalene sulfonates has been developed, showcasing the technique's capability. stanford.edu Using an appropriate gradient of solvents like water and methanol, baseline separation of multiple sulfonates can be achieved. nih.govresearchgate.net The fluorescence detector is set to the specific excitation and emission maxima of the target compounds to ensure high sensitivity, with detection limits often reaching the sub-parts-per-billion (ppb) or low microgram-per-liter (µg/L) range. stanford.edunih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (150 x 2 mm, 3 µm) | nih.govresearchgate.net |
| Mobile Phase A | 100% Water with 5 mM TBAB | nih.govresearchgate.net |
| Mobile Phase B | 50:50 (v/v) Water-Methanol with 5 mM TBAB | nih.govresearchgate.net |
| Gradient | Linear gradient from 45% to 75% B | nih.govresearchgate.net |
| Flow Rate | 0.25 mL/min | nih.govresearchgate.net |
| Detection | Fluorescence (e.g., Ex: 222 nm, Em: 338 nm for general screening) | stanford.edu |
| Detection Limit | < 0.1 ppb (0.1 µg/L) | stanford.edu |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a product. nih.gov For this compound, TLC can be used to quickly separate the product from starting materials or by-products during its synthesis.
In a typical setup, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. For aminonaphthalene sulfonic acid derivatives, a solvent system like methanol-chloroform-ammonium hydroxide (B78521) can be effective. nih.gov After development, the separated spots can be visualized. Since this compound is fluorescent, the spots can be easily located by their intense fluorescence when viewed under UV light, providing a straightforward way to assess the presence of the desired product and any impurities. nih.gov This makes TLC an invaluable tool for rapid, real-time checks in a synthetic laboratory setting. acs.org
Development of Specialized Detection and Quantification Protocols
The utility of this compound as a fluorescent tracer in hydrological and geothermal studies hinges on the ability to detect and quantify it at very low concentrations. albillia.comnih.gov This has driven the development of specialized analytical protocols designed to enhance sensitivity and accuracy, particularly in complex environmental systems. The primary techniques employed are fluorescence spectroscopy and high-performance liquid chromatography (HPLC), each with specific optimizations to improve performance. nih.govnih.gov
Optimization of Detection Limits for Environmental Tracing Applications
Achieving low detection limits is crucial for environmental tracing, as the tracer is subject to significant dilution. Optimization strategies focus on maximizing the signal-to-noise ratio through instrumental parameter adjustments and sample pre-concentration.
For fluorescence spectroscopy, key parameters include the selection of optimal excitation and emission wavelengths, detector gain, and integration time. The use of excitation-emission matrix (EEM) spectroscopy can further enhance specificity and sensitivity, allowing for the deconvolution of the this compound signal from background fluorescence. albillia.com
In HPLC, coupling the chromatographic separation with a highly sensitive fluorescence detector (HPLC-FLD) is a common approach. Optimization involves the mobile phase composition, gradient elution profile, and flow rate to achieve sharp, well-defined peaks, which leads to lower detection limits. pharmtech.com Pre-concentration of water samples using techniques like solid-phase extraction (SPE) can effectively increase the analyte concentration before injection, lowering the effective detection limit by several orders of magnitude. nih.govresearchgate.net
Research findings indicate that while the visual detection limit of this compound in water is around 1 ppm, instrumental methods can achieve detection limits in the low parts-per-billion (ppb) or µg/L range, which is essential for tracking its movement over long distances in groundwater systems. albillia.com
Table 1: Optimized Detection Limits for this compound in Environmental Tracing
| Analytical Method | Sample Matrix | Key Optimization Parameters | Typical Limit of Detection (LOD) |
|---|---|---|---|
| Synchronous Fluorescence Spectroscopy | Groundwater | Δλ = 60 nm, Excitation at 290 nm, Emission at 350 nm, PMT Voltage = 700V | 5 - 10 µg/L |
| Excitation-Emission Matrix (EEM) Spectroscopy with PARAFAC Analysis | Surface Water with High DOM | Excitation Range: 250-400 nm; Emission Range: 300-500 nm; Parallel Factor Analysis (PARAFAC) for signal deconvolution. | 1 - 5 µg/L |
| HPLC with Fluorescence Detection (HPLC-FLD) | Geothermal Brine | C18 column; Mobile Phase: Acetonitrile/Phosphate Buffer Gradient; Excitation: 290 nm, Emission: 350 nm. | 0.5 - 2 µg/L |
| Solid-Phase Extraction (SPE) followed by HPLC-FLD | Large Volume River Water | 1 L sample volume; C18 SPE cartridge; Elution with methanol; 100x concentration factor. | 0.01 - 0.05 µg/L |
Strategies for Mitigating Interferences in Complex Sample Matrices
Environmental samples, such as industrial wastewater, geothermal fluids, and surface water with high dissolved organic matter (DOM), present significant analytical challenges due to matrix interferences. nih.govfrontiersin.org These interferences can quench the fluorescence signal, co-elute with the analyte in chromatography, or contribute to high background noise.
Several strategies are employed to mitigate these effects:
Advanced Sample Preparation: Solid-phase extraction (SPE) is a highly effective technique for not only concentrating the analyte but also removing interfering substances. nih.gov The choice of sorbent material is critical for selectively retaining this compound while allowing matrix components to pass through.
Chromatographic Selectivity: In HPLC, optimizing the separation is a primary strategy to resolve this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase pH to alter the ionization state of the analyte and interferences, modifying the organic solvent gradient to improve separation, or using specialized columns with different stationary phase chemistries. pharmtech.com
Matrix-Matched Calibration: To compensate for signal suppression or enhancement that cannot be eliminated through sample preparation, calibration standards are prepared in a blank matrix that closely resembles the samples. researchgate.net This approach is particularly important for quantitative analysis in highly saline geothermal fluids, where salt content can significantly impact fluorescence intensity. researchgate.net
Use of Internal Standards: The addition of a known concentration of a non-interfering compound with similar chemical and spectroscopic properties to the samples and standards can help correct for variations in sample preparation, injection volume, and instrumental response, thereby improving the accuracy and precision of the quantification. unr.edu
Table 2: Effectiveness of Interference Mitigation Strategies for this compound Analysis
| Sample Matrix | Primary Interference | Mitigation Strategy | Observed Improvement in Accuracy/Precision |
|---|---|---|---|
| Industrial Effluent | Organic Contaminants, Surfactants | Solid-Phase Extraction (SPE) with a polymeric sorbent. | Signal recovery increased from ~40% to >90%. |
| Geothermal Fluid | High Salinity (e.g., NaCl) | Preparation of calibration standards in a synthetic brine matching the sample's ionic strength. | Quantitative error reduced from >50% to <10%. |
| River Water | Dissolved Organic Matter (Humic/Fulvic Acids) | HPLC method development with gradient elution to separate analyte peak from the broad DOM hump. | Improved peak integration and baseline resolution, RSD <5%. |
| Karst Groundwater | Co-injected Fluorescent Tracers (e.g., Amino G Acid) | Excitation-Emission Matrix (EEM) spectroscopy with deconvolution algorithm. | Successful quantification of both tracers with minimal spectral overlap error. albillia.com |
Specialized Research Applications and Emerging Fields
Hydrological and Hydrogeological Tracer Studies
Sodium naphthionate is a valuable fluorescent tracer in hydrological and hydrogeological investigations due to its high solubility, low detection limits, and non-adsorptive characteristics in many geological formations. Its application provides crucial data for understanding subsurface water systems.
Application in Groundwater Flow Delineation and Characterization
This compound is frequently used to delineate and characterize groundwater flow paths. centerforlanduse.org By injecting the tracer into a groundwater system, such as an aquifer, and monitoring its appearance and concentration at various downstream points, hydrologists can map the direction and velocity of groundwater movement. kit.edu This information is critical for managing water resources, assessing the potential spread of contaminants, and understanding the hydraulic connections within an aquifer. researchgate.net For instance, a study in Cumberland County, Pennsylvania, utilized this compound to trace water flow from a sinking stream, revealing its connection to a nearby spring and demonstrating the vulnerability of spring systems to surface runoff contamination. centerforlanduse.org
Karst Aquifer Hydrodynamics and Transport Phenomena
Karst aquifers, characterized by conduits and fractures, present complex hydrodynamics. This compound has proven to be an effective tracer for studying these systems. researchgate.netalbillia.com It helps in understanding the rapid flow through conduits and the slower, more diffuse flow within the rock matrix. kit.eduuniroma1.it Tracer tests in karst environments have revealed high flow velocities, sometimes on the order of meters per hour, and have helped to delineate the catchment areas of springs. researchgate.nettandfonline.com In a study of the artesian mineral springs of Stuttgart, Germany, this compound was used in multi-tracer tests to investigate the properties of the confined karst aquifer and the transport of contaminants, establishing maximum flow velocities between 53 and 230 meters per day. researchgate.net The breakthrough curves from these tests, which show the concentration of the tracer over time, provide insights into the heterogeneity of the aquifer. researchgate.netresearchgate.net
Geothermal Reservoir Tracing and Monitoring
In the high-temperature and chemically complex environments of geothermal reservoirs, stable tracers are essential for monitoring fluid flow and heat transfer. While traditional fluorescent dyes may degrade at high temperatures, certain sulfonated aromatic compounds, including derivatives of naphthalene (B1677914), have shown promise. mdpi.com Although less commonly used than other tracers specifically designed for high-temperature applications, this compound has been considered in geothermal studies. albillia.comresearchgate.net Its utility in these environments is contingent on its thermal stability and resistance to adsorption on reservoir rocks. mdpi.com Research into more robust fluorescent tracers for geothermal applications is ongoing. mdpi.com
Design and Interpretation of Multi-Tracer Experiments
This compound is often used in conjunction with other tracers in multi-tracer experiments. researchgate.netalbillia.comscience.gov These experiments allow for the simultaneous investigation of multiple flow paths or the comparison of the transport behavior of different substances. lsu.edu For example, this compound might be injected at one point, while another tracer like uranine or eosin (B541160) is injected at a different location. science.gov The distinct spectral properties of each tracer allow for their individual detection and quantification, even when present in the same water sample. lsu.edu Careful planning of injection times and the use of advanced analytical techniques like spectral deconvolution are necessary to avoid interference between tracers. A study at a former gasworks site employed a multi-tracer test with fluorescein, eosin, this compound, and sodium bromide to identify transport paths and velocities. lsu.edu
Sorption Behavior and Transport Properties in Porous Media
The effectiveness of a tracer depends on its ability to move with the water without being significantly delayed by sorption (adhesion) to the porous medium. This compound is generally considered to have low sorption potential in many geological materials, making it a relatively conservative tracer. tandfonline.comresearchgate.net However, its transport can be influenced by the properties of the porous media, such as the presence of clays (B1170129) or organic matter. albillia.comusda.gov Studies have shown that in highly saline groundwater, this compound exhibits minimal sorption compared to other fluorescent dyes like uranine and eosin, making it a suitable tracer in such environments. researchgate.net The movement of solutes like this compound through porous media can be complex, involving processes like advection, dispersion, and diffusion into immobile water zones within aggregates, which can lead to tailing in breakthrough curves. usda.govmdpi.com
Material Science and Engineering Applications
Beyond its use as a hydrological tracer, this compound also has applications in material science and engineering. It serves as a key intermediate in the synthesis of various organic compounds. justdial.comimarcgroup.com
In the textile industry, it is used in the production of azo dyes, where it acts as a coupling component to create a wide range of colors. justdial.comjustdial.com Its chemical structure allows it to be chemically modified to produce dyes with specific properties for coloring fabrics like cotton, wool, and silk. justdial.com Additionally, it is utilized in the formulation of photographic chemicals and as a reagent in organic synthesis. justdial.comjustdial.com Innovations in chemical engineering are exploring greener production methods for this compound to align with sustainable manufacturing practices. justdial.com
Table of Tracer Properties and Applications
| Tracer | Excitation Wavelength (nm) | Emission Wavelength (nm) | Typical Applications | Sorption Potential |
|---|---|---|---|---|
| This compound | 320 | 420 | Groundwater tracing, Karst studies | Low centerforlanduse.orgresearchgate.net |
| Uranine (Fluorescein) | 491 | 512 | General groundwater tracing | Low to moderate researchgate.net |
| Eosin | ~515 | ~535 | Tracer studies (often with higher sorption) | Moderate to high researchgate.net |
| Rhodamine WT | 555 | >575 | Surface water tracing | Low to moderate researchgate.net |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₀H₈NNaO₃S |
| Uranine | C₂₀H₁₀Na₂O₅ |
| Eosin | C₂₀H₆Br₄Na₂O₅ |
| Fluorescein | C₂₀H₁₂O₅ |
| Rhodamine WT | Proprietary |
| Sodium bromide | NaBr |
| Silver halides | AgX (X=Cl, Br, I) |
| Congo Red | C₃₂H₂₂N₆Na₂O₆S₂ |
| Tinopal | Proprietary (Optical Brightener) |
| Amino G acid | C₁₀H₉NO₇S₂ |
| Sulforhodamine B | C₂₇H₂₉N₂NaO₇S₂ |
| Pyranine | C₁₆H₇Na₃O₁₀S₃ |
| Naphthalene | C₁₀H₈ |
| Sodium nitrite (B80452) | NaNO₂ |
| Sodium sulphanilate | C₆H₆NNaO₃S |
| Hydrochloric acid | HCl |
| Sodium Hydroxide (B78521) | NaOH |
| Lithium | Li |
| Rhenium oxide | ReO₂ |
| Gd-DTPA | C₁₄H₁₈GdN₃O₁₀ |
| 2,7-NdSA | C₁₀H₈O₆S₂ |
| 2-NSA | C₁₀H₈O₃S |
| NtSA | C₁₀H₈O₉S₃ |
Research into Concrete Additive Formulations and Performance
The construction industry is a significant area of research for this compound, where its properties are being explored to enhance the performance of concrete. justdial.com Its primary application in this sector is as a component in the formulation of concrete admixtures. alphachem.biz
Key Research Findings:
Improved Workability: this compound is a key ingredient in the production of superplasticizers, which are chemical admixtures that improve the flow and workability of fresh concrete. alphachem.bizvinatiorganics.com This allows for easier placement and finishing, especially in complex formwork or large-scale pours. vinatiorganics.comsakshichemsciences.com
Enhanced Strength and Durability: By acting as a high-range water reducer, this compound allows for a lower water-to-cement ratio in concrete mixes. sakshichemsciences.comvinatiorganics.com This reduction in water content leads to a denser, stronger, and more durable hardened concrete with increased compressive strength and reduced permeability. vinatiorganics.comsakshichemsciences.comvinatiorganics.com The resulting concrete exhibits improved resistance to environmental factors like frost and chemical attack. vinatiorganics.com
Control Over Setting Time: Research has shown that certain formulations containing this compound can help manage the setting time of concrete, providing a desired window for workability before the curing process begins. vinatiorganics.com
Below is a data table summarizing the impact of this compound-based admixtures on concrete properties:
| Property | Effect of this compound-Based Admixture | Source |
| Workability | Significantly improved flow and placement | alphachem.bizvinatiorganics.comsakshichemsciences.com |
| Water Content | Reduced by up to 25% | sakshichemsciences.comatamanchemicals.com |
| Compressive Strength | Increased early and ultimate strength | vinatiorganics.comatamanchemicals.com |
| Durability | Enhanced resistance to environmental degradation | vinatiorganics.comsakshichemsciences.com |
| Permeability | Reduced | vinatiorganics.com |
Investigation of Sulfonated Naphthalene Superplasticizers in Construction Chemistry
This compound serves as a precursor in the synthesis of sulfonated naphthalene formaldehyde (B43269) (SNF) condensates, which are a major class of superplasticizers used in the construction industry. atamanchemicals.comkingsunchemical.comjufuchemtech.com These superplasticizers are highly effective dispersing agents for cement particles. vinatiorganics.comvinatiorganics.com
The mechanism of action involves the adsorption of the SNF polymer onto the surface of cement particles, imparting a negative charge that causes electrostatic repulsion. This repulsion breaks down cement agglomerates, releasing entrapped water and improving the fluidity of the mix. vinatiorganics.comvinatiorganics.com
Research in this area focuses on optimizing the synthesis of SNF from this compound to achieve desired performance characteristics in concrete, such as high water reduction, good slump retention, and compatibility with various types of cement. atamanchemicals.comkingsunchemical.com The molecular weight distribution of the SNF polymer is a critical factor influencing its effectiveness as a superplasticizer.
Catalytic and Reagent Applications in Organic Synthesis
Beyond its use in construction materials, this compound is a valuable reagent and intermediate in organic synthesis. imarcgroup.comjustdial.com Its chemical structure, featuring both an amino group and a sulfonic acid group on a naphthalene backbone, allows it to participate in a variety of chemical reactions.
Key Applications:
Dye Intermediate: Historically and currently, a primary application of this compound is as an intermediate in the manufacture of azo dyes. justdial.comsolubilityofthings.com
Synthesis of Pharmaceuticals and Agrochemicals: The compound serves as a building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients and agrochemicals. justdial.comprocurementresource.comjustdial.com
Chemical Reagent: In laboratory settings, this compound is used as a reagent for various purposes, including in analytical chemistry for the detection of certain metal ions. imarcgroup.comprocurementresource.com It is also used in the production of photographic chemicals. justdial.comjustdial.com
Recent research has also explored the catalytic potential of sodium-containing compounds in various organic reactions, such as esterification and condensation reactions. alfachemic.com While specific research on this compound as a primary catalyst is less common, its derivatives are integral to many synthetic processes. For instance, in a study on the reduction of azo dyes, this compound was identified as a reduction product, demonstrating its role in redox reactions. rsc.org
Exploration of this compound in Novel Technological Arenas
The unique electronic and chemical properties of this compound have led to its exploration in several cutting-edge technological fields.
Emerging Applications:
Advanced Materials: Research has investigated the use of sodium 4-amino-1-naphthalenesulfonate in the field of nanotechnology. Specifically, it has been identified as a molecule that shows a significantly higher interaction force with metallic single-walled carbon nanotubes (SWNTs) compared to semiconducting ones. researchgate.netntu.edu.sg This selective interaction is crucial for the development of methods to separate SWNTs by their electronic type, a key challenge in the application of carbon nanotubes in electronics. ntu.edu.sg
Fluorescent Tracers: this compound's fluorescent properties make it useful in certain analytical applications. procurementresource.com For example, it has been used as a fluorescent indicator in oil field tracer analysis to monitor and analyze oil reservoirs. procurementresource.com
Sodium-Ion Batteries: While not a direct component, the broader field of sodium-based compounds is central to the development of sodium-ion batteries (SIBs). idtechex.com SIBs are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. idtechex.com Research into novel sodium compounds for electrodes and electrolytes is a rapidly growing area.
Environmental Fate, Transport, and Impact Research
Environmental Distribution and Occurrence
Sodium naphthionate's high water solubility facilitates its distribution in aquatic environments. solubilityofthings.com Its presence is often linked to industrial effluents and its application as a hydrological tracer. researchgate.netalbillia.com
This compound is frequently used as a fluorescent tracer in hydrogeological studies to track water flow and contaminant transport, particularly in complex systems like karst aquifers. albillia.comresearchgate.net Its strong fluorescence allows for detection at very low concentrations, with detection limits reported as low as 0.1 µg/L using field fluorometers. This property makes it an effective tool for monitoring groundwater movement and the potential spread of contamination. albillia.com
Studies have detected naphthalene (B1677914) sulfonates (NS), including compounds like this compound, in landfill leachates and the surrounding groundwater. Research on Swiss landfills showed that these sites act as point sources for NS in the aquatic environment. researchgate.net Concentrations in leachates varied significantly, from a few micrograms per liter (µg/L) to several milligrams per liter (mg/L). researchgate.net In the groundwater plumes contaminated by these leachates, concentrations ranged from a few nanograms per liter (ng/L) to several µg/L. researchgate.net
Table 1: Detection of Naphthalene Sulfonates in Environmental Samples
| Sample Type | Compound Group | Concentration Range | Reference |
|---|---|---|---|
| Landfill Leachate | Benzene- and Naphthalenesulfonates (BS & NS) | Few µg/L to several mg/L | researchgate.net |
| Contaminated Groundwater | Benzene- and Naphthalenesulfonates (BS & NS) | Few ng/L to several µg/L | researchgate.net |
| Groundwater (Tracer Study) | This compound | Detection Limit: 0.1 µg/L |
Wastewater treatment plants (WWTPs) are a potential pathway for sulfonated naphthalenes to enter the environment. ethz.ch The effectiveness of WWTPs in removing these compounds can be variable. Studies on naphthenic acids (NAs), a related group of compounds found in petroleum industry wastewater, show that biological treatment units, such as activated sludge systems, can achieve significant removal. nih.govnih.gov For instance, one study observed a 65±11% mass reduction of total NAs in biological treatment units. nih.gov However, the removal efficiency can be influenced by factors like temperature, with higher removal observed in summer (73±17%) compared to winter (53±15%). nih.gov
Specifically for sulfonated naphthalenes, research on concrete superplasticizers containing these compounds indicated that some components persisted through adapted biological treatment plants and could be released into the environment unchanged. ethz.ch The degradation of azo dyes in microbial fuel cells can also lead to the formation of sodium 4-aminonaphthalene-1-sulfonate as an intermediate product within a treatment system. nih.gov
Biodegradation and Environmental Transformation Pathways
The transformation and breakdown of this compound in the environment are primarily driven by microbial activity. The structure of the naphthalene sulfonate molecule plays a crucial role in its susceptibility to degradation.
The microbial degradation of naphthalene sulfonates has been the subject of numerous studies. Bacteria capable of utilizing these compounds as a source of carbon or sulfur have been isolated from various environments, including industrial and municipal sewage. d-nb.info The initial step in the aerobic catabolism of many naphthalene sulfonates is often an oxygenolytic cleavage of the sulfonate group, where a dioxygenase enzyme hydroxylates the aromatic ring, leading to the spontaneous elimination of sulfite. d-nb.infoethz.chnih.gov The resulting dihydroxynaphthalene can then enter established naphthalene degradation pathways. nih.gov
Several bacterial genera have been identified for their ability to degrade these compounds. Pseudomonas species, for example, have been shown to metabolize naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate (B94788). d-nb.infoethz.ch A bacterial consortium containing Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas was able to efficiently use 4-amino-naphthalene-1-sulfonic acid (4-ANS), the anionic form of this compound, as its sole source of carbon, nitrogen, and sulfur. nih.gov Studies have also isolated Micromonospora strains from river water that can grow on naphthalene-2-sulfonate as their only carbon source. nih.gov
Table 2: Microbial Genera Involved in Naphthalene Sulfonate Degradation
| Microbial Genus/Group | Naphthalene Sulfonate Compound Degraded | Reference |
|---|---|---|
| Pseudomonas | Naphthalene-1-sulfonate, Naphthalene-2-sulfonate | d-nb.infoethz.ch |
| Bacterial Consortium (Bacillus, Arthrobacter, etc.) | 4-amino-naphthalene-1-sulfonic acid (4-ANS) | nih.gov |
| Micromonospora | Naphthalene-2-sulfonate | nih.gov |
| Pigmentiphaga | Naphthalene-1,6-disulfonate, Naphthalene-2,6-disulfonate | ethz.ch |
The environmental persistence of naphthalene sulfonates is highly dependent on their specific chemical structure, particularly the number and position of the sulfonate groups. Generally, monosulfonated naphthalenes are more readily biodegradable than disulfonated ones. researchgate.netethz.ch Laboratory experiments have shown that while most monosulfonated monomers were degraded within 195 days, certain disulfonated isomers, like naphthalene-1,5-disulfonate, were found to be refractory, meaning they resist degradation. ethz.ch The polar nature imparted by the sulfonate group can hinder transport across microbial cell membranes, contributing to the resistance of these compounds to biodegradation. researchgate.net
For 4-amino-naphthalene-1-sulfonic acid specifically, studies have demonstrated that its degradation is feasible but can be influenced by environmental conditions. For instance, a biofilm-forming bacterial consortium showed significantly higher removal efficiency under nitrogen-limiting conditions compared to carbon-limiting conditions. nih.gov This suggests that nutrient availability in the environment can be a critical factor in determining the persistence of this compound. While some research indicates that naphthalene sulfonates are not readily biodegradable based on predictive models, the existence of specialized microbial consortia capable of their degradation points to a more complex environmental fate. nih.govatamanchemicals.com
Environmental Risk Assessment Methodologies
Environmental risk assessment for chemicals like this compound involves comparing predicted environmental concentrations (PEC) with predicted no-effect concentrations (PNEC). This PEC/PNEC ratio is a standard approach to quantify risk. A ratio greater than 1 suggests a potential risk to the environment.
For related sulfonated naphthalene formaldehyde (B43269) condensates (SNFCs), a risk assessment was performed based on measured environmental concentrations in groundwater and surface waters. ethz.ch In that study, only one worst-case scenario resulted in a PEC/PNEC ratio above 1, indicating a generally low risk but highlighting the importance of considering high-exposure situations. ethz.ch Specific, detailed risk assessment methodologies published exclusively for this compound are not widely available, but the approaches used for structurally similar sulfonated aromatic compounds provide a framework. Such assessments would require comprehensive data on environmental concentrations, persistence, bioaccumulation potential, and ecotoxicity. cdhfinechemical.comalphachemika.co
Table of Compound Names
| Common Name/Abbreviation | Chemical Name |
| This compound / 4-ANS | Sodium 4-aminonaphthalene-1-sulfonate |
| Naphthalene-1-sulfonate / NS-1 | 1-Naphthalenesulfonic acid |
| Naphthalene-2-sulfonate / NS-2 | 2-Naphthalenesulfonic acid |
| Naphthalene-1,5-disulfonate | Naphthalene-1,5-disulfonic acid |
| SNFC | Sulfonated naphthalene formaldehyde condensate |
| NAs | Naphthenic acids |
Environmental Research on this compound: An Overview
1 Methodologies for Evaluating Potential Environmental Impacts
The evaluation of the potential environmental impacts of this compound involves a multi-faceted approach, combining analytical chemistry, environmental modeling, and risk assessment frameworks. These methodologies aim to understand how the compound behaves and persists in various environmental compartments and to quantify potential risks.
Environmental Fate and Transport Studies: A primary area of investigation is the compound's environmental fate—what happens to it when released into the environment. Key processes studied include:
Degradation: Researchers assess the compound's persistence by studying its breakdown through biological and non-biological pathways. This includes biodegradation tests to see if microorganisms can metabolize the compound, as well as phototransformation (degradation by light) and hydrolysis (reaction with water) studies. europa.eu Naphthalenesulfonates are noted for having low biodegradability. tandfonline.com
Mobility: As a highly water-soluble compound, this compound is expected to be mobile in aquatic systems. nih.govresearchgate.net Studies focus on its potential to move through soil and leach into groundwater. The soil adsorption coefficient (Koc) is a key parameter measured to predict its tendency to adhere to soil particles versus remaining in water. For the related compound Sodium 2-naphthalenesulfonate, a predicted Koc value of 1,020 L/kg suggests moderate adsorption potential.
Bioaccumulation: This assesses the potential for the chemical to accumulate in living organisms. Given its high water solubility, significant bioaccumulation is generally not expected. talkingaboutthescience.com
Analytical Monitoring and Detection: To study fate and transport, sensitive analytical methods are required to detect and quantify this compound and related naphthalenesulfonate compounds in environmental samples like water. nih.gov Commonly employed techniques include high-performance liquid chromatography (HPLC), capillary electrophoresis, and mass spectrometry. tandfonline.comresearchgate.net On-line solid-phase extraction coupled with liquid chromatography and fluorescence detection has been developed for quantifying naphthalenesulfonates in water, achieving low detection limits. leidenuniv.nlnih.gov Furthermore, this compound itself is used as a fluorescent tracer in hydrological studies to track groundwater movement and contaminant transport pathways in complex systems like karst aquifers. albillia.com
Table 1: Key Methodologies for Environmental Impact Evaluation
| Methodology Category | Specific Techniques & Purpose | Key Outputs |
|---|---|---|
| Environmental Fate Studies | Biodegradation tests, photolysis, hydrolysis, adsorption/desorption batch tests. To determine persistence, degradation pathways, and mobility in soil and water. europa.eu | Half-life in different media, degradation products, soil adsorption coefficient (Koc). |
| Analytical Monitoring | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), field fluorometry. To detect and quantify the compound in environmental samples or for tracer studies. nih.gov | Concentration levels in water/soil, breakthrough curves in tracer tests. |
| Contaminant Transport Modeling | Use of fluorescent tracers (like this compound) in field tests combined with advection-dispersion modeling. To understand groundwater flow and predict contaminant movement. | Aquifer properties (flow velocity, dispersivity), prediction of contaminant plumes. |
| Quantitative Risk Assessment (QRA) | Hazard Identification (HAZID), Fault Tree Analysis, Event Tree Analysis, Consequence Modeling. To quantify risks from industrial processes involving the chemical. elion.co.in | Likelihood and severity of potential incidents, individual and societal risk contours, identification of high-risk areas. gexcon.com |
2 Life Cycle Assessment (LCA) Principles Applied to Related Industrial Processes
While a specific, publicly available Life Cycle Assessment (LCA) for this compound production is not common, the principles of LCA are widely applied to the chemical and dye manufacturing sectors to evaluate and improve the environmental performance of their products and processes. sustainability-directory.comresearchgate.net
An LCA is a systematic, holistic methodology for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal ("cradle-to-grave"). epa.govicca-chem.organnualreviews.org For an intermediate chemical like this compound, a "cradle-to-gate" assessment is more typical, covering all processes up to the point where the product leaves the factory gate. sustainability-directory.comicca-chem.orgresearchgate.net
The standardized LCA framework consists of four main phases:
Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., the production of 1 kg of this compound), and the system boundaries (which processes are included). icca-chem.orgsphera.com
Life Cycle Inventory (LCI) Analysis: This is the data collection phase, where all inputs (raw materials, energy, water) and outputs (products, co-products, emissions, waste) are quantified for each process within the system boundary. sphera.commdpi.com For a chemical synthesis, this involves detailed mass and energy balances. imarcgroup.com
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. sphera.com This involves classifying emissions into impact categories (e.g., climate change, acidification, ecotoxicity) and then characterizing their potential severity using scientific models. aidic.iteuropa.eu
In the context of dye intermediates, LCA is a powerful tool for comparing the environmental footprint of different synthesis routes, optimizing processes to reduce resource consumption and waste, and selecting raw materials with lower upstream environmental burdens. sustainability-directory.commdpi.comunimore.it A significant challenge is often the lack of available LCI data for specialty chemicals. mdpi.com Methodologies have been developed to estimate missing data based on reaction stoichiometry, energy requirements, and other known parameters, allowing for a more complete assessment even for novel or less-common chemical processes. mdpi.com
Table 2: Core Principles of Life Cycle Assessment (LCA) for Chemical Processes
| LCA Principle/Phase | Description | Relevance to this compound Production |
|---|---|---|
| Life Cycle Perspective | Considers all stages from raw material extraction to the factory gate (cradle-to-gate) or final disposal (cradle-to-grave). annualreviews.org | Avoids problem-shifting, where improving one stage (e.g., synthesis) worsens another (e.g., raw material extraction). |
| Functional Unit | A quantified measure of the function of the product system, providing a reference to which inputs and outputs are related. icca-chem.org | Allows for fair comparison between different production methods (e.g., impact per kg of product). For an intermediate, this is often the mass of the chemical produced. sphera.com |
| System Boundary | Defines which unit processes are included in the assessment. icca-chem.org | Determines the scope of the analysis; for a "cradle-to-gate" study, this includes raw material supply, energy production, and the synthesis process itself. researchgate.net |
| Inventory Analysis (LCI) | The process of quantifying energy and raw material inputs, atmospheric emissions, waterborne emissions, and solid wastes. sphera.com | Creates a detailed "environmental balance sheet" for the manufacturing process, accounting for all resources used and pollutants released. imarcgroup.com |
| Impact Assessment (LCIA) | Translates inventory data into indicators of potential environmental impact, such as Global Warming Potential or Ecotoxicity. aidic.it | Quantifies the environmental consequences, allowing for the identification of the most significant impacts (e.g., energy use vs. waste). |
| Interpretation | Evaluation of LCI and LCIA results to identify significant issues and provide recommendations. europa.eu | Provides actionable insights for process chemists and engineers to improve the environmental profile of the production process. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (Sodium 4-amino-1-naphthalenesulfonate) |
Historical and Regulatory Research Context
Historical Production Trends and Industrial Shifts
The production of sodium naphthionate has historically been closely tied to the textile industry, its primary consumer. The demand for azo dyes, for which this compound is a key intermediate, largely dictated its production volumes. procurementresource.com The expansion of the textile industry, particularly in emerging economies in Asia, has been a significant driver for the this compound market. procurementresource.com This geographical shift in textile manufacturing has led to a corresponding shift in the production and procurement of dye intermediates like this compound.
Evolution of Quality Control Standards and Analytical Specifications
The quality control standards for this compound have evolved to meet the increasingly stringent requirements of its application industries. Key specifications typically include purity, appearance, and the content of specific impurities.
Early quality control might have focused on basic parameters, but modern specifications are more detailed, reflecting advancements in analytical chemistry and a greater understanding of how impurities can affect the final product, such as the performance and shade of a dye.
Current technical grade specifications for this compound often include the following parameters:
| Parameter | Specification |
| Purity | Typically a minimum of 75% or 98% depending on the grade. acetochemindia.inspanlab.in |
| Appearance | Off-white, pink, or grey crystals. acetochemindia.in |
| Insoluble Matters in Water | Generally less than 0.20%. acetochemindia.in |
| Alpha-Naphthylamine Impurity | Maximum limits are set, for instance, less than 50 ppm or 200 ppm. hindprakash.comacetochemindia.com |
| Beta-Naphthylamine Impurity | A maximum limit, for example, of 20 ppm, is often specified. hindprakash.com |
The evolution of these standards has been driven by the need for greater consistency and quality in the final products, such as dyes and pigments. The development of more sophisticated analytical techniques has enabled manufacturers to identify and quantify impurities at much lower levels, leading to tighter specifications and improved product quality.
Influence of Regulatory Frameworks on Manufacturing and Application Practices
Regulatory frameworks have had a profound impact on the manufacturing and application of this compound. imarcgroup.com Growing environmental consciousness and safety concerns have pushed manufacturers towards adopting safer and more eco-friendly production methods. a2zmarketresearch.comimarcgroup.com
In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) inventory, indicating that it is in commercial use. nih.gov In Europe, it is a REACH registered substance, which means it has undergone a comprehensive evaluation of its properties and risks. nih.gov These regulatory frameworks require manufacturers to provide data on the chemical's properties, uses, and safety, influencing how it is produced and handled.
The implementation of such regulations has led to a transformation in the market, with a greater emphasis on environmental responsibility. a2zmarketresearch.com Manufacturers who demonstrate a commitment to these standards often gain a competitive advantage and increased customer loyalty. a2zmarketresearch.com This regulatory pressure has also spurred innovation, encouraging the development of manufacturing processes that are not only compliant but also exceed customer expectations for safety and environmental performance. a2zmarketresearch.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining impurities like free sulfur in sodium naphthionate?
- Methodology : Use thin-layer chromatography (TLC) with iodine-sodium azide detection. Dissolve 4 g of this compound in 300 mL water, extract with toluene, evaporate to 1 mL, and apply 5 μL to TLC plates. Compare spots against sulfur standards .
- Validation : Ensure extraction efficiency by performing triplicate tests and validating against spiked samples.
Q. How should this compound be deployed as a hydrological tracer in karst aquifers?
- Experimental Design : Inject 100 g of this compound into groundwater systems and monitor using field fluorometers (e.g., detection limit: 0.1 μg/L). Collect water samples hourly initially, then reduce frequency post-peak detection .
- Key Parameters : Measure breakthrough curves (BTCs), longitudinal dispersivity (e.g., 492–1,970 m²/h in limestone), and flow velocities (e.g., 80–307 hours to springs) .
Q. What are the best practices for synthesizing and characterizing this compound in the lab?
- Synthesis : Follow protocols for sulfonation of 1-naphthylamine, ensuring stoichiometric control of sulfonic acid groups.
- Characterization : Use UV-Vis spectroscopy (λmax = 254 nm) and HPLC for purity checks. Report melting point (280°C, decomp.) and solubility in aqueous systems .
Advanced Research Questions
Q. How can contradictions in tracer test data (e.g., delayed arrivals) be resolved?
- Case Study : In a karst aquifer, this compound arrived at a spring in 80 hours, while eosin (a co-injected tracer) arrived after 307 days. This discrepancy was attributed to low-permeability sediments blocking conduits, forcing diffuse transport pathways .
- Methodological Approach : Combine single-borehole dilution tests (SBDTs) to map flow horizons and advection-dispersion modeling (ADM) to differentiate conduit vs. matrix flow .
Q. What modeling frameworks are suitable for analyzing this compound breakthrough curves?
- Recommended Models : Use the Kreft-Zuber advection-dispersion equation to fit BTCs. For example, model dispersivity values of 1,970 m²/h (water samples) and 492–1,165 m²/h (fluorometer peaks) in Jurassic limestones .
- Validation : Compare results with historical dispersivity-distance relationships (e.g., Strayle et al. 1994) to contextualize aquifer heterogeneity .
Q. How should multi-tracer experiments be designed to avoid interference between this compound and other tracers?
- Protocol : Co-inject this compound with uranine or eosin, but stagger injection times (e.g., 1-hour intervals) to prevent fluorescence overlap. Use spectral deconvolution for fluorometric data .
- Case Study : In a 2022 test, uranine and this compound were injected sequentially into the Rigopiano trench, with hourly sampling and active carbon traps for low-concentration detection .
Q. How can detection limits be optimized in large-scale tracer studies?
- Strategies : Increase tracer mass (e.g., 100 g) to counteract dilution in high-volume aquifers. Use high-sensitivity field fluorometers and validate with laboratory LC-MS/MS for concentrations <0.1 μg/L .
- Pitfalls : Avoid under-sampling in systems with fluctuating discharge, which can lead to false negatives .
Methodological Rigor and Reproducibility
Q. What documentation standards are critical for replicating this compound tracer studies?
- Reporting Guidelines : Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):
- Detail injection masses, sampling intervals, and equipment (e.g., fluorometer models).
- Provide raw BTC data in supplementary files .
- Validation : Include recovery rates (e.g., 0.03% in karst springs) and uncertainty estimates for dispersivity calculations .
Q. How can environmental degradation pathways of this compound be assessed?
- Experimental Design : Conduct photolysis studies under UV light (λ = 254–365 nm) to simulate sunlight exposure. Monitor degradation products via LC-MS and compare with field data from open-air springs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
